molecular formula C7H8N3NaO3S B576829 2'-(Sulphinomethyl)isonicotinohydrazide, monosodium salt CAS No. 13573-98-3

2'-(Sulphinomethyl)isonicotinohydrazide, monosodium salt

Cat. No.: B576829
CAS No.: 13573-98-3
M. Wt: 237.209
InChI Key: OBPRAPDIPSFSOG-UHFFFAOYSA-M
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Description

2’-(Sulphinomethyl)isonicotinohydrazide, monosodium salt is a chemical compound with the molecular formula C7H8N3NaO3S and a molecular weight of 237.21149 . This compound is known for its unique structure, which includes a sulphinomethyl group attached to an isonicotinohydrazide backbone. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 2’-(Sulphinomethyl)isonicotinohydrazide, monosodium salt involves several steps. The primary synthetic route includes the reaction of isonicotinohydrazide with formaldehyde and sodium bisulfite. The reaction conditions typically involve an aqueous medium and controlled temperature to ensure the formation of the desired product . Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and yield.

Chemical Reactions Analysis

2’-(Sulphinomethyl)isonicotinohydrazide, monosodium salt undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulphinomethyl group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulphinomethyl group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2’-(Sulphinomethyl)isonicotinohydrazide, monosodium salt has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2’-(Sulphinomethyl)isonicotinohydrazide, monosodium salt involves its interaction with specific molecular targets. The sulphinomethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This compound may also interfere with cellular pathways by binding to DNA or RNA, affecting gene expression and cellular function .

Comparison with Similar Compounds

2’-(Sulphinomethyl)isonicotinohydrazide, monosodium salt can be compared with other similar compounds, such as:

    Isonicotinohydrazide: A well-known compound used in the treatment of tuberculosis. It shares a similar backbone but lacks the sulphinomethyl group.

    Sulphinomethyl derivatives: Compounds with similar sulphinomethyl groups but different core structures.

The uniqueness of 2’-(Sulphinomethyl)isonicotinohydrazide, monosodium salt lies in its combination of the isonicotinohydrazide backbone with the sulphinomethyl group, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

sodium;[2-(pyridine-4-carbonyl)hydrazinyl]methanesulfinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3S.Na/c11-7(10-9-5-14(12)13)6-1-3-8-4-2-6;/h1-4,9H,5H2,(H,10,11)(H,12,13);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBPRAPDIPSFSOG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=O)NNCS(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N3NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10929132
Record name Sodium [2-(pyridine-4-carbonyl)hydrazinyl]methanesulfinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10929132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13573-98-3
Record name 2'-(Sulphinomethyl)isonicotinohydrazide, monosodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013573983
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium [2-(pyridine-4-carbonyl)hydrazinyl]methanesulfinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10929132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-(sulphinomethyl)isonicotinohydrazide, monosodium salt
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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